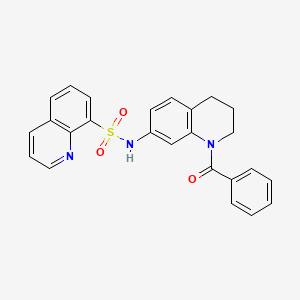![molecular formula C15H28ClNO3 B2676372 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-morpholinopropan-2-ol hydrochloride CAS No. 1212118-46-1](/img/structure/B2676372.png)
1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-morpholinopropan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,4S)-Bicyclo[2.2.1]heptan-2-ylmethoxy)-3-morpholinopropan-2-ol hydrochloride is a synthetic compound known for its unique chemical structure and multifaceted applications. This compound features a morpholine ring, which contributes to its distinct pharmacological and chemical properties. It is utilized in various fields, including medicinal chemistry, organic synthesis, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-morpholinopropan-2-ol hydrochloride typically involves a multi-step process. A common route starts with the protection of the hydroxyl group of bicyclo[2.2.1]heptane as a methoxy group, followed by the introduction of the morpholinopropanol moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure a high yield and purity of the final product.
Industrial Production Methods
Industrial production methods may scale up the laboratory synthetic routes, optimizing reaction conditions for higher efficiency and lower costs. This can involve continuous flow chemistry, use of robust catalysts, and automated processes to streamline production.
Análisis De Reacciones Químicas
Types of Reactions
1-((1R,4S)-Bicyclo[2.2.1]heptan-2-ylmethoxy)-3-morpholinopropan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: : It can be oxidized to introduce new functional groups or modify existing ones.
Reduction: : Reduction reactions can alter its molecular structure, potentially enhancing its pharmacological properties.
Substitution: : This compound can undergo nucleophilic substitution reactions to form new derivatives with diverse properties.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Typical reaction conditions involve controlled temperatures, appropriate solvents (e.g., dichloromethane, methanol), and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products of these reactions vary based on the specific reagents and conditions used. For instance, oxidation might produce hydroxylated derivatives, while nucleophilic substitution could yield a range of substituted morpholinopropan-2-ol derivatives.
Aplicaciones Científicas De Investigación
1-((1R,4S)-Bicyclo[2.2.1]heptan-2-ylmethoxy)-3-morpholinopropan-2-ol hydrochloride finds applications in:
Chemistry: : Used as a precursor in organic synthesis to create complex molecules.
Biology: : Studied for its potential bioactive properties, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its potential therapeutic effects, such as antiviral, antibacterial, or anticancer activities.
Industry: : Employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or modulator, altering biological pathways and cellular processes. The bicyclic structure provides rigidity, enhancing binding affinity and selectivity for its targets.
Comparación Con Compuestos Similares
Uniqueness
Compared to other similar compounds, 1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-morpholinopropan-2-ol hydrochloride stands out due to its unique bicyclic core and methoxymethyl linker, which confer specific pharmacological and chemical properties.
Similar Compounds
1-((1R,4S)-Bicyclo[2.2.1]heptan-2-ylmethoxy)-3-aminopropan-2-ol hydrochloride: : A related compound with an amino group instead of a morpholine ring.
2-(Bicyclo[2.2.1]hept-2-ylmethoxy)-3-morpholinopropan-1-ol: : Similar backbone with slight variations in functional groups.
By providing a thorough exploration of this compound, this article highlights its synthetic routes, chemical reactions, research applications, mechanism of action, and its distinctiveness compared to related compounds.
Propiedades
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanylmethoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3.ClH/c17-15(9-16-3-5-18-6-4-16)11-19-10-14-8-12-1-2-13(14)7-12;/h12-15,17H,1-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSILWNWRYBAVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2COCC(CN3CCOCC3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]-2,6-DIFLUOROBENZAMIDE](/img/structure/B2676289.png)
![(4-[Methyl-(toluene-4-sulfonyl)-amino]-phenoxy)-acetic acid](/img/structure/B2676291.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2676293.png)
![Methyl 2-[4-(4-fluorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2676295.png)

![N,N-dimethyl-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2676300.png)
![3-chloro-N-[1-(furan-3-yl)propan-2-yl]benzamide](/img/structure/B2676301.png)

![5-Bromo-N-butyl-7-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B2676304.png)

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2676307.png)
![2,4-Dichloro-N-[1-(2-methoxyethyl)piperidin-4-YL]benzamide](/img/structure/B2676308.png)

![6-{[4-(5-bromofuran-2-carbonyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B2676312.png)
